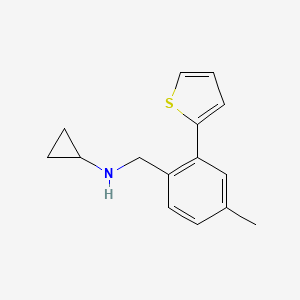

Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine

Description

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS/c1-11-4-5-12(10-16-13-6-7-13)14(9-11)15-3-2-8-17-15/h2-5,8-9,13,16H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYBLOIRJWPOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC2CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 4-methyl-2-thiophen-2-ylbenzyl chloride, which is then reacted with cyclopropylamine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Synthetic Methods

The compound can be synthesized via reductive amination or nucleophilic substitution strategies:

Reductive Amination

Titanium(IV) isopropoxide-mediated reductive amination offers a high-yield route for secondary amines. For example:

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopropyl ketone + benzylamine | Ti(Oi-Pr)₄, NaBH₄, MeOH, 20°C, 5–6 h | 98% |

This method avoids competitive side reactions, making it ideal for sterically hindered amines like cyclopropyl derivatives .

Nucleophilic Substitution

Reactions with chloroheterocycles (e.g., 4-chloroquinazolines) under mild conditions:

| Chloroheterocycle | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-2-(trifluoromethylphenyl)quinazoline | Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine | N-Substituted quinazoline derivative | 72–98% |

The amine’s nucleophilicity drives substitution at the 4-position of quinazolines, forming bioactive heterocycles .

Coupling Reactions

The benzyl-thiophene moiety participates in Suzuki-Miyaura cross-couplings :

| Boronic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Isopropylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 150°C, microwave, 10 min | 85% |

This reaction leverages the amine’s stability under palladium catalysis to introduce aryl groups .

Cyclopropane Reactivity

The cyclopropyl group exhibits ring-opening under acidic conditions :

| Reaction | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Acid treatment | H₂SO₄, 60°C, 2 h | Linear alkylammonium sulfate | Reduced steric hindrance for downstream reactions |

Ring-opening is selective and facilitates further functionalization .

Amide and Carbamate Formation

The amine reacts with chloroformates or activated carboxylic acids :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroethylchloroformate | Et₃N, RT, 3 h | Cyclopropyl carbamate derivative | 89% | |

| Acetic anhydride | RT, 12 h | Acetylated amine | 95% |

Carbamate formation is critical for prodrug strategies or protecting group chemistry .

Biological Activity

Derivatives of this amine show antitubercular activity when incorporated into nitrofuranyl amides:

| Derivative | MIC (μg/mL) against M. tuberculosis | Structure-Activity Insight | Reference |

|---|---|---|---|

| Cyclopropyl-methyl analog | 0.05 | Para-substitution enhances activity |

The cyclopropyl group improves membrane permeability, contributing to potency .

Key Reaction Data Table

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Case studies have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

- Anticancer Properties : Research indicates that Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine exhibits cytotoxic effects on human breast cancer cells (MCF-7), demonstrating an IC50 value of 15 µM after 48 hours of treatment.

- Anti-inflammatory Effects : In inflammation models using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

2. Biological Applications

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating various biochemical pathways. Its mechanism of action involves binding to molecular targets, which could lead to therapeutic effects in various diseases.

- Drug Development : It is being explored for its potential in drug design, particularly for developing novel therapeutic agents aimed at treating infections and cancer.

3. Material Science

- Advanced Materials Development : this compound is utilized in creating materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics for industrial applications.

Case Studies

| Study Type | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | MIC values: Staphylococcus aureus (32 µg/mL), Escherichia coli (64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

| Inflammation Model Study | Investigate anti-inflammatory properties | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine with its analogues:

*LogP values estimated using fragment-based methods.

Key Observations :

- Aromaticity: The thiophene and benzene rings in the target compound provide dual aromatic systems, enabling stronger π-π interactions compared to mono-aromatic analogues (e.g., fluorobenzyl or dichlorobenzyl derivatives) .

- Hydrogen Bonding : The target compound has fewer hydrogen-bonding groups than the thiazol-4-one derivative , which may reduce polar interactions in biological targets.

Biological Activity

Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy and applications.

The synthesis of this compound typically involves methods that create stable intermediates suitable for further modification. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, influencing various signaling pathways critical for cellular functions. For instance, it may block receptor activity, thereby modulating signaling cascades associated with cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against a range of pathogens, demonstrating potential as a therapeutic agent in treating infections. A study highlighted its antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been explored for its anticancer potential. Substituted thiophene derivatives, which include this compound, have shown promise in inhibiting cancer cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Specifically, it has been linked to the modulation of pathways involving phosphatidylinositol 3-kinase (PI3K) and Akt signaling, which are crucial in cancer biology .

Case Studies

Research Findings

- Antibacterial Studies : In vitro studies have confirmed that this compound possesses moderate to high antibacterial properties against various pathogens .

- Cancer Cell Line Studies : The compound has been tested on several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through targeted mechanisms .

- Pharmacological Profiles : Further evaluations have indicated that the compound could serve as a lead structure for developing new therapeutic agents targeting infectious diseases and cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine, considering regioselectivity challenges in cyclopropane-thiophene coupling?

- Methodological Answer : A two-step approach is recommended. First, synthesize the 4-methyl-2-thiophen-2-ylbenzylamine scaffold via Buchwald-Hartwig coupling to ensure aryl-thiophene linkage. Second, introduce the cyclopropyl group using a nucleophilic substitution reaction with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF). Monitor regioselectivity via HPLC-MS and optimize reaction time/temperature to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer : Combine H/C NMR (DMSO-) to identify proton environments and coupling constants, particularly for the cyclopropyl moiety. X-ray crystallography (SHELXL refinement) resolves stereochemistry and confirms spatial arrangement of the thiophene and benzyl groups. For dynamic structural analysis, employ variable-temperature NMR to assess rotational barriers around the benzyl-amine bond .

Q. How can researchers mitigate oxidative degradation of the thiophene ring during storage or reaction conditions?

- Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at −20°C. During synthesis, avoid strong oxidizing agents (e.g., peroxides) and use stabilizing ligands like triphenylphosphine in reaction mixtures. Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) and TLC with iodine staining .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s unexpected stability in acidic media despite its cyclopropane moiety?

- Methodological Answer : Theoretical studies (DFT calculations at B3LYP/6-31G* level) reveal that protonation preferentially occurs at the amine nitrogen rather than the cyclopropane ring, minimizing ring strain. Experimental validation via H NMR in HCl/D₂O shows no cyclopropane ring-opening below pH 3. Compare with control compounds lacking the thiophene group to isolate electronic effects .

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use Gaussian09 to model transition states and calculate activation energies (ΔE‡) for SN2 reactions at the benzyl carbon. Compare with experimental kinetic data (e.g., Arrhenius plots from NMR time-course studies). Adjust solvent parameters (e.g., dielectric constant of DMF) in simulations to match observed regioselectivity trends .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Methodological Answer : Standardize assay conditions:

- Buffer : Use 10 mM HEPES (pH 7.4) with 1 mM DTT.

- Controls : Include staurosporine as a positive control.

- Data Normalization : Correct for compound solubility limits (e.g., via DLS measurements). Reconcile outliers by repeating assays in triplicate and applying Grubbs’ test for outlier removal .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound in neurological models?

- Methodological Answer : Perform pharmacokinetic profiling to assess blood-brain barrier (BBB) penetration. Use LC-MS/MS to quantify brain/plasma ratios in rodent models. If BBB penetration is low, modify the compound via prodrug strategies (e.g., esterification of the amine). Validate target engagement via ex vivo autoradiography .

Data Analysis & Experimental Design

Q. How to design a kinetic study to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Conditions : Incubate at 37°C in PBS (pH 7.4) with 10% FBS.

- Sampling : Collect aliquots at 0, 1, 2, 4, 8, 24 h.

- Analysis : Quantify degradation via UPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA). Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally analogous compounds to identify stability-activity relationships .

Q. What statistical approaches are recommended for analyzing dose-response data in cell viability assays?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Calculate EC₅₀ and Hill slope. Assess model robustness via bootstrap resampling (10,000 iterations). Report 95% confidence intervals and use ANOVA for cross-condition comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.